molecular formula C16H24N4O4 B2778484 N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021133-93-6

N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2778484
CAS RN: 1021133-93-6
M. Wt: 336.392
InChI Key: PODOZCXOOAIETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

Pyrrolo[2,3-d]pyrimidines are six-membered 1,3-diazine rings containing nitrogen at the 1 and 3 positions . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The specific molecular structure of this compound would require further analysis.

Scientific Research Applications

Anti-inflammatory Applications

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This compound, with its pyrimidine core, may serve as a potent anti-inflammatory agent, potentially contributing to the development of new therapeutic drugs for inflammatory diseases.

Anticancer Activity

The structure of pyrimidine derivatives is crucial in the synthesis of drugs targeting various cancers. For instance, compounds with a pyrrolo[2,3-d]pyrimidine moiety have been evaluated for their anti-breast-cancer activity . This compound’s structural similarity suggests potential applications in designing selective CDK4/6 inhibitors for the treatment of estrogen receptor-positive breast cancer, offering a pathway for targeted chemotherapy.

Synthesis of Novel Drug Molecules

The versatile nature of pyrimidine derivatives allows for the synthesis of a wide range of novel drug molecules. The compound could be used as a precursor or intermediate in the synthesis of drugs with enhanced pharmacological effects and reduced toxicity. Detailed structure-activity relationship (SAR) studies can guide the synthesis of new analogs with improved efficacy .

Drug Resistance Overcomer

In the context of cancer treatment, drug resistance is a significant challenge. Pyrimidine derivatives have shown promise in overcoming acquired drug resistance in cancer cells . Research into this compound could lead to breakthroughs in mitigating resistance to chemotherapy drugs, particularly in breast cancer treatment.

Potential Antiviral and Antibacterial Agent

Pyrimidine derivatives have shown antiviral and antibacterial activities, making them candidates for the development of new antimicrobial drugs . This compound’s unique structure could be the key to discovering novel mechanisms of action against resistant strains of viruses and bacteria.

properties

IUPAC Name

N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-4-8-20-12(13(22)17-7-5-6-9-21)10-11-14(20)18(2)16(24)19(3)15(11)23/h10,21H,4-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODOZCXOOAIETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

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